molecular formula C21H22N4O B2653275 2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 1286492-39-4

2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B2653275
CAS No.: 1286492-39-4
M. Wt: 346.434
InChI Key: PKYOWCCKADWWFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a dihydropyrimidinone core, which is a versatile scaffold in drug design, and is functionalized with phenyl and piperazine groups, enhancing its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phenyl-substituted aldehyde with a urea derivative under acidic conditions to form the dihydropyrimidinone core. This intermediate is then subjected to nucleophilic substitution reactions with 4-phenylpiperazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and solvent systems used during the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound’s piperazine moiety is crucial for its binding affinity and selectivity towards the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydropyrimidin-4-one is unique due to its dihydropyrimidinone core, which provides a distinct scaffold for drug design. This core, combined with the phenyl and piperazine groups, enhances its biological activity and selectivity towards specific molecular targets .

Properties

IUPAC Name

2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-20-15-18(22-21(23-20)17-7-3-1-4-8-17)16-24-11-13-25(14-12-24)19-9-5-2-6-10-19/h1-10,15H,11-14,16H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOWCCKADWWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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